2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core linked to a 2-ethoxybenzamide moiety and a furan-containing aminoethyl side chain. Though direct bioactivity data for this compound is unavailable in the provided evidence, its structural features align with synthetic analogs studied for therapeutic applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-2-28-18-8-4-3-7-15(18)21(27)23-20-16-12-30-13-17(16)24-25(20)11-19(26)22-10-14-6-5-9-29-14/h3-9H,2,10-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIVVXDJLDUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown promising results against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives exhibited antibacterial potency superior to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .
Anti-inflammatory Activity
Compounds similar to 2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been investigated for their anti-inflammatory properties. The inhibition of phosphodiesterase 4 (PDE4) has been linked to elevated intracellular cAMP levels, which in turn reduces the expression of inflammatory cytokines such as TNF and IL-17 . This suggests that the compound may have potential therapeutic applications in treating inflammatory diseases.
Cytotoxic Effects
In vitro studies on related compounds have indicated varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated submicromolar potency in inhibiting cell proliferation . The structural modifications at the para and meta positions of the phenyl ring were crucial for enhancing cytotoxicity, indicating a strong structure-activity relationship.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Furan Ring | Enhances interaction with biological targets |
| Thieno[3,4-c]pyrazole | Critical for antibacterial activity |
| Benzamide Moiety | Affects lipophilicity and cellular uptake |
| Ethoxy Group | Modulates solubility and bioavailability |
Case Studies
- Antibacterial Activity Study : A derivative of thieno[3,4-c]pyrazole was tested against a panel of bacterial strains. The study reported significant inhibition of bacterial growth with an MIC value of 0.03 μg/mL against Staphylococcus epidermidis .
- Cytotoxicity Assessment : In a comparative study of several thiazole derivatives, one compound exhibited an IC50 value of 12 μM against human cancer cell lines, showcasing its potential as an anticancer agent .
- PDE4 Inhibition Research : Another study highlighted the role of PDE4 inhibitors in reducing inflammation markers in vitro. Compounds structurally related to this compound were shown to effectively elevate cAMP levels and reduce pro-inflammatory cytokines .
Comparison with Similar Compounds
N-(2-{2-[(2-Methoxyethyl)amino]-2-oxoethyl}-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-nitro-2-furamide
- Core Structure: Shares the thieno[3,4-c]pyrazole core with the target compound.
- Key Differences: Substituents: The benzamide group is replaced with a 5-nitro-2-furamide, introducing a strong electron-withdrawing nitro group. This may enhance reactivity or alter binding interactions compared to the ethoxybenzamide in the target compound.
- Molecular Weight : 395.39 g/mol (C₁₅H₁₇N₅O₆S), lighter than the target compound, suggesting differences in pharmacokinetics.
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide
- Core Structure: Pyrazine-carboxamide instead of thienopyrazole.
- Key Differences :
- Halogenation : The difluorophenyl group increases hydrophobicity and may enhance target binding through halogen bonding, contrasting with the ethoxybenzamide’s moderate lipophilicity.
- Synthetic Route : Utilizes HATU-mediated coupling and chiral separation (Chiralpak® OD), suggesting that the target compound may require similar coupling agents and isomer resolution techniques .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Core Structure: Thiazol ring instead of thienopyrazole.
- Substituents: The 3-methoxybenzyl group introduces steric bulk, which may hinder binding in sterically sensitive active sites compared to the furan-2-ylmethyl group .
Molecular Weight and Lipophilicity
- Substituent-driven lipophilicity rankings: Most Lipophilic: Difluorophenyl-pyrazine derivative () > Target compound (ethoxybenzamide) > Methoxyethyl-thienopyrazole () .
Comparative Table of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
